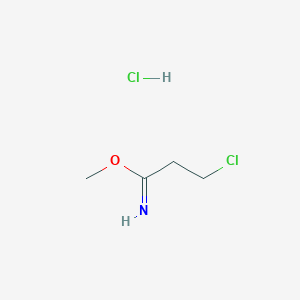
Methyl 3-chloropropanimidate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-chloropropanimidate hydrochloride is an organic compound with the molecular formula C4H9Cl2NO and a molecular weight of 158.03 g/mol . It is commonly used as a reagent and intermediate in organic synthesis . This compound is characterized by its ability to participate in various chemical reactions, making it valuable in research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 3-chloropropanimidate hydrochloride can be synthesized through the following steps :
Obtaining 3-chloropropionimide: This is the starting material for the synthesis.
Reaction with Hydrochloric Acid: 3-chloropropionimide is added to a hydrochloric acid carbonate solution.
Addition of Methanol: Methanol is added dropwise at low temperature until the sulfonic acid is completely converted to the methyl ester.
Final Product: The resulting product is this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound involves similar steps but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of automated systems and reactors helps in maintaining consistent reaction conditions and efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-chloropropanimidate hydrochloride undergoes various types of chemical reactions, including :
Esterification: It can participate in esterification reactions to form esters.
Reduction: It can be reduced to form different products depending on the reducing agent used.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Esterification: Typically involves the use of alcohols and acid catalysts.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, esterification with methanol would yield methyl esters, while reduction with lithium aluminum hydride would yield the corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
Methyl 3-chloropropanimidate hydrochloride has several applications in scientific research :
Chemistry: Used as a reagent in organic synthesis to create various compounds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 3-chloropropanimidate hydrochloride involves its ability to act as a reactive intermediate in chemical reactions . It can form covalent bonds with other molecules, facilitating the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Vergleich Mit ähnlichen Verbindungen
Methyl 3-chloropropanimidate hydrochloride can be compared with other similar compounds such as :
Methyl 3-chloropropanoate: Similar in structure but lacks the imidate group.
Ethyl 3-chloropropanimidate hydrochloride: Similar but with an ethyl group instead of a methyl group.
Propionamide: Similar in structure but lacks the chlorine atom.
The uniqueness of this compound lies in its specific functional groups, which allow it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis.
Eigenschaften
IUPAC Name |
methyl 3-chloropropanimidate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClNO.ClH/c1-7-4(6)2-3-5;/h6H,2-3H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRGIMJXESYZCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)CCCl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30327479 |
Source


|
| Record name | methyl 3-chloropropanimidate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30327479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21367-88-4 |
Source


|
| Record name | methyl 3-chloropropanimidate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30327479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
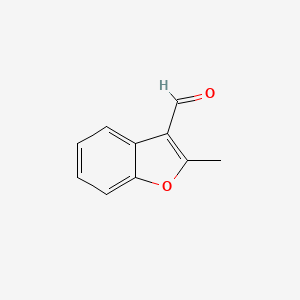
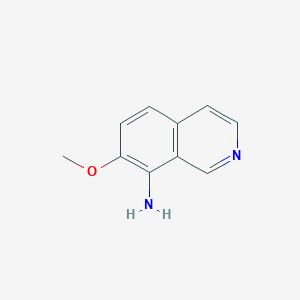

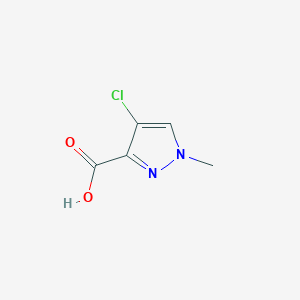



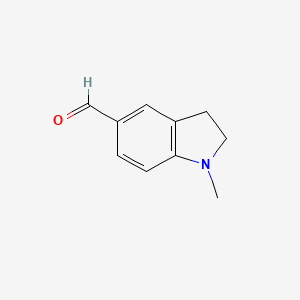
![Benzo[b]thiophene-3-carboxamide](/img/structure/B1297106.png)
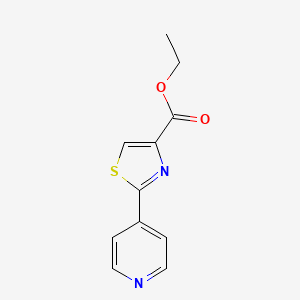
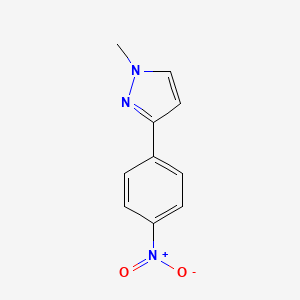

![5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B1297118.png)

